2-Cyanopyridine-4-carboxaldehyde hydrate
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Overview
Description
2-Cyanopyridine-4-carboxaldehyde hydrate: is a chemical compound with the molecular formula C7H4N2O. It is a derivative of pyridine, featuring both a cyano group (-CN) and an aldehyde group (-CHO) attached to the pyridine ring. This compound is often used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyanopyridine-4-carboxaldehyde hydrate can be synthesized through several methods. One common approach involves the reaction of 2-cyano-4-methylpyridine with an oxidizing agent to introduce the aldehyde group. The reaction typically requires specific conditions such as controlled temperature and the presence of catalysts .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Cyanopyridine-4-carboxaldehyde hydrate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can be employed.
Major Products Formed:
Oxidation: Formation of 2-cyanopyridine-4-carboxylic acid.
Reduction: Formation of 2-aminopyridine-4-carboxaldehyde.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-Cyanopyridine-4-carboxaldehyde hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-cyanopyridine-4-carboxaldehyde hydrate involves its interaction with specific molecular targets. For example, it can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The cyano and aldehyde groups play crucial roles in its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
2-Cyanopyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-Pyridinecarboxaldehyde: Lacks the cyano group, affecting its overall chemical properties and applications.
2-Cyano-4-methylpyridine: Contains a methyl group instead of an aldehyde group, altering its reactivity and use in synthesis.
Uniqueness: 2-Cyanopyridine-4-carboxaldehyde hydrate is unique due to the presence of both the cyano and aldehyde groups, which confer distinct reactivity and versatility in chemical synthesis and research applications .
Properties
Molecular Formula |
C7H6N2O2 |
---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
4-(dihydroxymethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H6N2O2/c8-4-6-3-5(7(10)11)1-2-9-6/h1-3,7,10-11H |
InChI Key |
KSGSOLHNZUWQSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(O)O)C#N |
Origin of Product |
United States |
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